molecular formula C8H8N2O B1316495 6-methoxy-1H-pyrrolo[3,2-c]pyridine CAS No. 80862-08-4

6-methoxy-1H-pyrrolo[3,2-c]pyridine

Cat. No. B1316495
CAS RN: 80862-08-4
M. Wt: 148.16 g/mol
InChI Key: NJYHZMQGTQOAJJ-UHFFFAOYSA-N
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Description

6-Methoxy-1H-pyrrolo[3,2-c]pyridine is a small molecule that inhibits the function of replicating cells by binding to their DNA . It has been shown to have selectivity for cancer cells over normal cells .


Synthesis Analysis

The synthesis of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones has been reported in the literature . The starting reagents in the first stage of the synthesis were 4-methoxy/4-ethoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones and 1,2-dibromoethane .


Molecular Structure Analysis

The molecular structure of 6-Methoxy-1H-pyrrolo[3,2-c]pyridine consists of a pyrrolopyridine core with a methoxy group attached .


Chemical Reactions Analysis

6-Methoxy-1H-pyrrolo[3,2-c]pyridine is an inhibitor of cellular RNA polymerase II and has been shown to inhibit the replication of hepatitis B virus in vitro . This drug also selectively inhibits the activity of Gapdh, which is an enzyme necessary for the synthesis of DNA .


Physical And Chemical Properties Analysis

6-Methoxy-1H-pyrrolo[3,2-c]pyridine has a molecular weight of 148.16 . It is a solid at room temperature and should be stored in a dry, inert atmosphere .

Scientific Research Applications

Analgesic and Sedative Activity

The compound has been researched for its potential in pain management. Studies have shown that derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, which share a similar pyrrolopyridine structure, exhibit analgesic and sedative properties . These compounds were more effective than aspirin in certain tests and comparable to morphine in their analgesic activity .

Antidiabetic Applications

Research indicates that pyrrolopyridine derivatives may be effective in reducing blood glucose levels. This suggests potential applications in the treatment of diabetes and related conditions, such as hyperglycemia, diabetic dyslipidemia, and insulin resistance .

Anticancer Properties

The pyridine scaffold, which is part of the 6-methoxy-1H-pyrrolo[3,2-c]pyridine structure, has been identified for its medicinal attributes in anticancer research. Structure-activity relationship (SAR) studies suggest that certain modifications on the pyridine ring can enhance inhibitory action against cancer-associated enzymes .

Chemical Synthesis and Drug Development

6-Methoxy-1H-pyrrolo[3,2-c]pyridine serves as a building block in chemical synthesis for developing new pharmaceutical compounds. Its structure is versatile for modifications, making it a valuable compound in medicinal chemistry for creating a variety of pharmacologically active molecules .

Enzyme Inhibition

Compounds with the pyrrolopyridine moiety have been studied for their ability to inhibit specific enzymes. This is crucial in the development of drugs that target enzymatic pathways involved in disease processes .

Neurological Research

The sedative properties of pyrrolopyridine derivatives make them candidates for neurological research, particularly in the study of sleep disorders and the development of sleep aids .

Cardiovascular Disease Treatment

Due to its potential in lowering blood glucose levels, 6-methoxy-1H-pyrrolo[3,2-c]pyridine derivatives could be beneficial in treating cardiovascular diseases where hyperglycemia is a risk factor .

Obesity and Metabolic Syndrome Management

The antidiabetic effects of pyrrolopyridine derivatives also point to their use in managing obesity and metabolic syndrome, conditions often associated with elevated blood glucose and insulin resistance .

Safety And Hazards

The safety data sheet for 6-Methoxy-1H-pyrrolo[3,2-c]pyridine indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

6-methoxy-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-8-4-7-6(5-10-8)2-3-9-7/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYHZMQGTQOAJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2C=CNC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10511793
Record name 6-Methoxy-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10511793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-1H-pyrrolo[3,2-c]pyridine

CAS RN

80862-08-4
Record name 6-Methoxy-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10511793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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